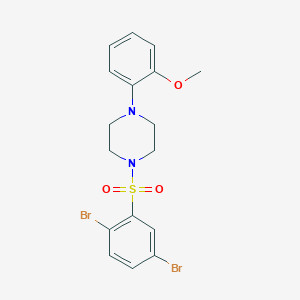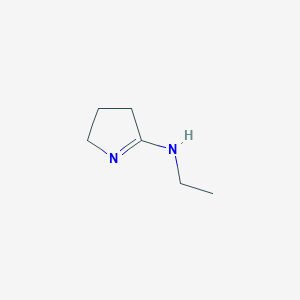
Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-((6-bromo-2-metil-4-oxoquinolin-1(4H)-il)metil)furano-2-carboxilato de metilo es un compuesto orgánico sintético que pertenece a las familias de la quinolina y el furanocarboxilato
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-((6-bromo-2-metil-4-oxoquinolin-1(4H)-il)metil)furano-2-carboxilato de metilo típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común puede incluir:
Formación del núcleo de quinolina: Esto se puede lograr a través de la síntesis de Skraup, donde los derivados de anilina reaccionan con glicerol y ácido sulfúrico en presencia de un agente oxidante.
Formación de furanocarboxilato: El anillo de furano se puede sintetizar a través de la síntesis de Paal-Knorr, donde los compuestos 1,4-dicarbonilo reaccionan en condiciones ácidas.
Reacción de acoplamiento: El paso final involucra el acoplamiento de las unidades de quinolina y furano a través de una reacción de sustitución nucleofílica, que a menudo utiliza una base como carbonato de potasio en un solvente aprótico polar como la dimetilformamida (DMF).
Métodos de Producción Industrial
Los métodos de producción industrial para tales compuestos a menudo involucran la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto puede incluir el uso de reactores de flujo continuo, principios de química verde y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-((6-bromo-2-metil-4-oxoquinolin-1(4H)-il)metil)furano-2-carboxilato de metilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para eliminar átomos de oxígeno o para convertir enlaces dobles en enlaces simples.
Sustitución: El átomo de bromo en el anillo de quinolina se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica típicamente utilizan bases como hidróxido de sodio (NaOH) o carbonato de potasio (K₂CO₃).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que las reacciones de sustitución pueden producir una variedad de derivados de quinolina.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Posible uso como compuesto principal en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 5-((6-bromo-2-metil-4-oxoquinolin-1(4H)-il)metil)furano-2-carboxilato de metilo dependería de su objetivo biológico específico. Generalmente, los compuestos de esta naturaleza pueden interactuar con enzimas, receptores o ADN, lo que lleva a la inhibición o activación de las vías biológicas. Se requerirían estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-((6-cloro-2-metil-4-oxoquinolin-1(4H)-il)metil)furano-2-carboxilato de metilo
- 5-((6-fluoro-2-metil-4-oxoquinolin-1(4H)-il)metil)furano-2-carboxilato de metilo
- 5-((6-yodo-2-metil-4-oxoquinolin-1(4H)-il)metil)furano-2-carboxilato de metilo
Singularidad
La singularidad del 5-((6-bromo-2-metil-4-oxoquinolin-1(4H)-il)metil)furano-2-carboxilato de metilo radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del átomo de bromo puede mejorar su capacidad para participar en ciertos tipos de reacciones químicas o para interactuar con objetivos biológicos.
Propiedades
Fórmula molecular |
C17H14BrNO4 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
methyl 5-[(6-bromo-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H14BrNO4/c1-10-7-15(20)13-8-11(18)3-5-14(13)19(10)9-12-4-6-16(23-12)17(21)22-2/h3-8H,9H2,1-2H3 |
Clave InChI |
FOFWJZNWFYOSBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)


![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)
![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)


![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)


